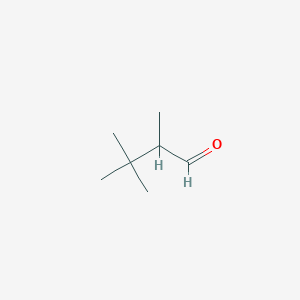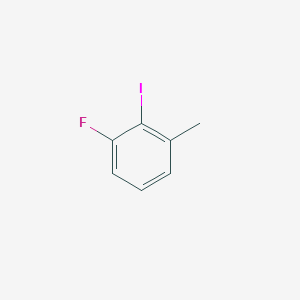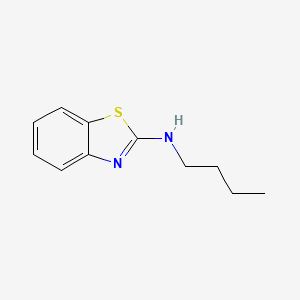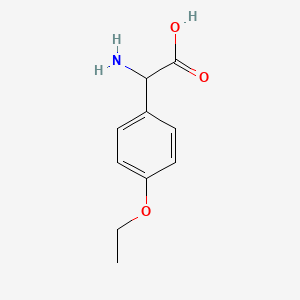![molecular formula C21H22N4O2 B1334468 (3,5-Dimethyl-phenyl)-[4-(3-pyridin-3-yl-[1,2,4]-oxadiazol-5-yl)-piperidin-1-yl]-methanone CAS No. 837411-45-7](/img/structure/B1334468.png)
(3,5-Dimethyl-phenyl)-[4-(3-pyridin-3-yl-[1,2,4]-oxadiazol-5-yl)-piperidin-1-yl]-methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains several functional groups, including a phenyl group, a pyridinyl group, an oxadiazolyl group, and a piperidinyl group . These groups are common in many pharmaceuticals and biologically active compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. X-ray crystallography is a common method used to determine the structure of complex organic compounds .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. For example, the phenyl group might undergo electrophilic aromatic substitution, while the piperidine ring might be involved in nucleophilic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups would likely make it soluble in polar solvents .科学的研究の応用
Antimicrobial and Antimycobacterial Activities
Synthesis and Biological Activity : Compounds structurally related to (3,5-Dimethyl-phenyl)-[4-(3-pyridin-3-yl-[1,2,4]-oxadiazol-5-yl)-piperidin-1-yl]-methanone have been synthesized and demonstrated antimicrobial and antimycobacterial activities. These compounds include derivatives of nicotinic acid hydrazide and imidazol-pyridin-methanones, which showed potential as antimicrobial agents against various bacterial strains, including Mycobacterium tuberculosis (R.V.Sidhaye et al., 2011), (B. Narasimhan et al., 2011).
Antimicrobial Properties of Pyrazoline Derivatives : Research has shown that derivatives of 1,2,4-oxadiazoles, similar in structure to the compound , exhibit considerable antimicrobial properties. These compounds, such as pyrazoline derivatives, have been effective against a range of microbial organisms (Satyender Kumar et al., 2012), (Deepak Swarnkar et al., 2014).
Role in Crystal Packing and Non-Covalent Interactions : The 1,2,4-oxadiazole derivatives, related to the compound in focus, have been studied for their role in crystal packing and non-covalent interactions. These studies provide insights into the molecular interactions and stability of these compounds, which is crucial for their potential applications in material science and drug design (Kartikay Sharma et al., 2019).
Enzyme Inhibitory and Antitumor Activities
Biological Evaluation of Oxadiazole Derivatives : Oxadiazole derivatives have been synthesized and evaluated for their enzyme inhibitory activities, particularly against enzymes like butyrylcholinesterase (BChE), which are significant in neurodegenerative diseases. Such studies highlight the potential therapeutic applications of these compounds (H. Khalid et al., 2016).
Anticoronavirus and Antitumoral Activity : Derivatives of the compound , particularly those containing the 1,2,4-triazolo moiety, have shown promise in vitro for anticoronavirus and antitumoral activities. This suggests potential applications in antiviral and cancer therapies (Parameshwara Chary Jilloju et al., 2021).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
(3,5-dimethylphenyl)-[4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2/c1-14-10-15(2)12-18(11-14)21(26)25-8-5-16(6-9-25)20-23-19(24-27-20)17-4-3-7-22-13-17/h3-4,7,10-13,16H,5-6,8-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTLZWAXQZWBGAA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N2CCC(CC2)C3=NC(=NO3)C4=CN=CC=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Dimethyl-phenyl)-[4-(3-pyridin-3-yl-[1,2,4]-oxadiazol-5-yl)-piperidin-1-yl]-methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Diethyl 2-[(2,4-dimethylanilino)methylene]malonate](/img/structure/B1334395.png)











